Triethyleneglycol Monolauryl Ether-d25

Description

Significance of Deuteration in Contemporary Molecular and Materials Research

The substitution of hydrogen with deuterium (B1214612), known as deuteration, significantly alters certain physical properties of a molecule without changing its fundamental chemical reactivity. rsc.orgnih.gov This isotopic substitution has profound implications for various research fields. Deuterium-labeled compounds are extensively used to elucidate reaction mechanisms, investigate the pharmacokinetic properties of drugs by tracing their metabolic pathways, and serve as highly accurate internal standards in mass spectrometry. thalesnano.comprinceton.edu Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, deuteration can simplify complex spectra, aiding in the determination of molecular structures. thalesnano.com

Role of Deuterium Labeling in Enhancing Neutron Scattering Contrast for Soft Matter Systems

One of the most powerful applications of deuteration is in conjunction with small-angle neutron scattering (SANS). researchgate.net Neutrons interact with atomic nuclei, and the scattering cross-sections of hydrogen (¹H) and deuterium (²H or D) are significantly different. nih.govornl.gov This disparity allows researchers to manipulate the "contrast" in a SANS experiment. By selectively deuterating one component within a multi-component system (like a polymer blend or a protein-surfactant complex), that component can be made to stand out or disappear against the background of the surrounding solvent, which is typically a mixture of normal (H₂O) and heavy (D₂O) water. nih.govnih.gov This "contrast variation" technique is a cornerstone of soft matter research, as it enables the detailed structural analysis of individual components within an intact assembly. nih.govornl.gov

Applications in Probing Nanoscale Structures and Interactions within Complex Systems

The contrast variation capability enabled by deuterium labeling is instrumental in resolving the structure and interactions of nanoscale systems. In biology, SANS with deuterated components has been used to determine the shape and arrangement of proteins and nucleic acids within larger complexes. nih.govnist.gov For instance, by deuterating a specific protein in a complex, its individual structure and position relative to other components can be determined. nist.gov In materials science, this technique has provided fundamental insights into the conformation of polymer chains in solution and in the solid state, the structure of micellar systems, and the organization of molecules at interfaces. researchgate.netnih.gov These applications are critical for designing new materials and understanding biological processes at a molecular level. rsc.orgresearchgate.net

Academic Context of Nonionic Polyoxyethylene Ether Surfactants

Triethyleneglycol Monolauryl Ether belongs to the class of nonionic polyoxyethylene alkyl ether surfactants. nih.gov These are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. nih.gov The hydrophobic portion is typically a long alkyl chain (like lauryl), while the hydrophilic part consists of a chain of repeating ethylene (B1197577) oxide units (the polyoxyethylene group). nih.govmdpi.com

In aqueous solutions, these surfactant molecules self-assemble into aggregates called micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.net This behavior is central to their applications in detergency, emulsification, and solubilization. Their utility in chemical analysis is also significant, for example, in separating molecules using micellar liquid chromatography. nih.gov The properties of these surfactants, such as their CMC and cloud point, can be tuned by changing the length of both the alkyl chain and the polyoxyethylene chain, making them a versatile class of compounds for both academic research and industrial applications. nih.govresearchgate.net

Structural and Isotopic Basis of Triethyleneglycol Monolauryl Ether-d25 as a Deuterated Surfactant

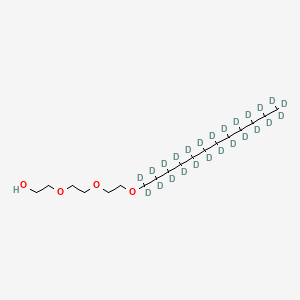

This compound is the isotopically labeled version of Triethyleneglycol Monolauryl Ether. The designation "-d25" indicates that 25 non-exchangeable hydrogen atoms on the lauryl (dodecyl) alkyl chain have been replaced by deuterium atoms. This specific labeling of the hydrophobic tail makes it an ideal probe for SANS studies of micellar structures and surfactant-polymer interactions, as it allows for the precise highlighting of the micelle's core.

Below is a table detailing the properties of the deuterated compound and its non-deuterated counterpart.

| Property | This compound | Triethyleneglycol Monolauryl Ether |

| Synonyms | 3,6,9-Trioxaheneicosan-1-ol-d25 | Laureth-3, Dodecyl triethylene glycol ether |

| CAS Number | 171922-68-2 lgcstandards.compharmaffiliates.com | 3055-94-5 nih.govnist.gov |

| Molecular Formula | C₁₈H₁₃D₂₅O₄ lgcstandards.compharmaffiliates.com | C₁₈H₃₈O₄ nih.govnist.gov |

| Molecular Weight | 343.65 g/mol lgcstandards.com | 318.5 g/mol nih.gov |

| Isotopic Label | Deuterium (d25) | None |

Properties

Molecular Formula |

C18H38O4 |

|---|---|

Molecular Weight |

343.6 g/mol |

IUPAC Name |

2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2 |

InChI Key |

FKMHSNTVILORFA-YYQNCXAFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCCO |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCO |

Origin of Product |

United States |

Synthesis and Advanced Chemical Characterization of Triethyleneglycol Monolauryl Ether D25

Strategic Approaches for Chemical Deuteration of Surfactants.sine2020.eueuropa.eu

The synthesis of deuterated surfactants requires strategic planning to achieve high levels of deuterium (B1214612) incorporation in specific parts of the molecule. sine2020.eu The two primary approaches involve either the deuteration of the entire molecule through hydrogen-deuterium (H/D) exchange or the synthesis of deuterated building blocks that are subsequently assembled. europa.eu

Techniques for Deuteration of Whole Molecules and Synthetic Building Blocks.europa.eu

Direct H/D exchange on the entire surfactant molecule is one approach to deuteration. This is often achieved under hydrothermal conditions, where the molecule is exposed to a deuterium source, such as heavy water (D₂O), at elevated temperatures and pressures in the presence of a metal catalyst like platinum on carbon (Pt/C). europa.eu This method can be effective for perdeuteration of saturated hydrocarbon chains. europa.eu

However, for complex molecules or when selective deuteration is desired, the synthesis of deuterated building blocks is the preferred method. sine2020.eu This involves the separate synthesis of the deuterated hydrophobic tail and the deuterated hydrophilic headgroup, which are then coupled together. This approach offers greater control over the location and extent of deuteration. sine2020.eu

Precursor Chemistry and Multi-Step Synthetic Pathways

The synthesis of Triethyleneglycol Monolauryl Ether-d25 is a multi-step process that hinges on the successful preparation of its deuterated precursors: a deuterated lauryl chain and a deuterated triethylene glycol moiety.

Synthesis of Deuterated Lauryl Chain Precursors.europa.eucdnsciencepub.com

The synthesis of the perdeuterated lauryl chain (C₁₂D₂₅) typically begins with lauric acid. Perdeuterated lauric acid can be synthesized via H/D exchange of lauric acid under hydrothermal conditions with D₂O and a Pt/C catalyst. europa.eu To achieve high deuterium incorporation (e.g., >98%), this process may need to be repeated multiple times. europa.eu

Once perdeuterated lauric acid is obtained, it can be converted to a suitable precursor for the coupling reaction. One common pathway involves the reduction of the carboxylic acid to the corresponding alcohol, lauryl-d25 alcohol (C₁₂D₂₅OD). This reduction can be achieved using a deuterated reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄).

Alternatively, the deuterated lauric acid can be converted to a lauryl halide, such as dodecyl-d25 bromide (C₁₂D₂₅Br). This can be accomplished by treating the deuterated lauryl alcohol with a brominating agent like phosphorus tribromide or hydrobromic acid. orgsyn.orgchemicalbook.com

Table 1: Synthesis Methods for Deuterated Lauryl Chain Precursors

| Precursor | Starting Material | Key Reagents | Method |

|---|---|---|---|

| Perdeuterated Lauric Acid | Lauric Acid | D₂O, Pt/C | Catalytic H/D Exchange |

| Lauryl-d25 Alcohol | Perdeuterated Lauric Acid | LiAlD₄ | Reduction |

Synthesis of Deuterated Triethylene Glycol Moieties.acs.org

The synthesis of a deuterated triethylene glycol moiety can be achieved through the oligomerization of deuterated ethylene (B1197577) oxide. A more direct approach for obtaining functionalized, deuterated oligo(ethylene glycols) starts from ethylene glycol-d4. acs.org By heating ethylene glycol-d4 in the presence of an iodine catalyst, a mixture of perdeuterated polyethylene (B3416737) glycol oligomers can be produced, from which triethylene glycol-d12 can be isolated by fractional distillation. acs.org

For the subsequent coupling reaction, one of the terminal hydroxyl groups of the deuterated triethylene glycol needs to be activated. A common method is to convert it into a good leaving group, such as a tosylate. This can be achieved by reacting the deuterated triethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. researchgate.netrsc.org By controlling the stoichiometry, it is possible to selectively tosylate only one of the hydroxyl groups, yielding deuterated triethylene glycol monotosylate. rsc.org

Coupling Reactions for the Formation of the Deuterated Ether Compound.wikipedia.org

The final step in the synthesis of this compound is the coupling of the deuterated lauryl precursor with the deuterated triethylene glycol precursor. The Williamson ether synthesis is a widely used and effective method for this transformation. wikipedia.org This reaction involves the nucleophilic substitution of a halide or tosylate by an alkoxide. wikipedia.org

There are two primary strategies for the Williamson ether synthesis in this context:

Reaction of a deuterated lauryl alkoxide with deuterated triethylene glycol monotosylate: In this approach, lauryl-d25 alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon bearing the tosylate leaving group on the deuterated triethylene glycol monotosylate.

Reaction of a deuterated triethylene glycolate (B3277807) with a deuterated lauryl halide: Here, the deuterated triethylene glycol is deprotonated to form the glycolate, which then attacks the deuterated lauryl bromide in an Sₙ2 reaction.

Both routes lead to the formation of the desired this compound. The choice between these pathways often depends on the availability and reactivity of the precursors. wikipedia.org

Advanced Analytical Techniques for Deuterated Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable tool for the structural elucidation of deuterated compounds. clearsynth.com While proton (¹H) NMR is used to analyze hydrogen-containing molecules, deuterium (²H or D) NMR is specifically applied to detect the deuterium nuclei. By analyzing the ²H NMR spectrum, researchers can confirm the positions of deuterium atoms within the molecular structure and quantify the extent of deuteration. thalesnano.com

In the case of this compound, the lauryl chain is fully deuterated. A ¹H NMR spectrum would show a significant reduction or complete absence of signals corresponding to the lauryl group protons, confirming successful substitution. Conversely, the ²H NMR spectrum would display signals corresponding to the various deuterated positions. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for direct correlation. The integration of these signals provides a quantitative measure of the deuterium atoms at each distinct chemical site, thereby confirming the deuterium content.

Table 1: Hypothetical ²H NMR Data for this compound

| Position in Lauryl Chain | Chemical Shift (δ, ppm) | Expected Integration | Description |

| -CD₂- (Terminal Methyl) | ~0.88 | 3D | Terminal methyl group of the lauryl chain |

| -(CD₂)₉- | ~1.26 | 18D | Methylene groups in the middle of the lauryl chain |

| -O-CD₂- (Adjacent to Ether) | ~1.57 | 2D | Methylene group adjacent to the ether oxygen |

| -O-CD₂- (Ether Linkage) | ~3.41 | 2D | Methylene group directly linked to the triethylene glycol moiety |

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and isotopic composition of a compound. thalesnano.com For this compound, MS serves to verify that the correct number of deuterium atoms has been incorporated, thereby confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula and confirms the presence of 25 deuterium atoms.

This technique is also paramount for assessing isotopic purity. The mass spectrum will show the abundance of the fully deuterated molecule (d25) relative to any partially deuterated (d1 to d24) or non-deuterated (d0) species. By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be accurately calculated. Deuterated compounds are frequently used as internal standards in mass spectrometry to improve the accuracy and reliability of measurements. thalesnano.com

Table 2: Molecular Weight Verification of this compound by Mass Spectrometry

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| Triethyleneglycol Monolauryl Ether | C₁₈H₃₈O₄ | 318.2770 |

| This compound | C₁₈H₁₃D₂₅O₄ | 343.4343 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides valuable information about the bonding structure within a molecule. crimsonpublishers.com These two techniques are complementary; a molecular vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in the molecule's polarizability. crimsonpublishers.comcolumbia.edu

The substitution of hydrogen with the heavier deuterium isotope significantly alters the vibrational frequencies of the chemical bonds. Specifically, the stretching and bending frequencies of carbon-deuterium (C-D) bonds are observed at lower wavenumbers compared to their corresponding carbon-hydrogen (C-H) bonds. This isotopic shift is a direct consequence of the increased mass of deuterium.

For this compound, the IR and Raman spectra would show characteristic C-D stretching vibrations in the range of 2100-2250 cm⁻¹, which is distinctly lower than the C-H stretching region of 2850-3000 cm⁻¹ seen in the non-deuterated analog. mdpi.com The absence or significant attenuation of C-H vibrational modes associated with the lauryl chain serves as strong evidence of successful deuteration. Because water is a weak Raman scatterer, Raman spectroscopy is particularly well-suited for analyzing surfactants in aqueous solutions. columbia.edu

Table 3: Comparison of Key Vibrational Frequencies for Triethyleneglycol Monolauryl Ether and its Deuterated Analog

| Vibrational Mode | Non-Deuterated (C-H) Approx. Wavenumber (cm⁻¹) | Deuterated (C-D) Approx. Wavenumber (cm⁻¹) | Technique |

| Symmetric/Asymmetric Stretching | 2850 - 2960 | 2100 - 2250 | IR & Raman |

| Bending (Scissoring) | 1450 - 1470 | ~1050 | IR |

| Wagging/Twisting | 1150 - 1350 | Lower frequency shift | IR & Raman |

Advanced Spectroscopic and Scattering Investigations in Soft Matter Physics

Neutron Scattering Methodologies and Applications

Neutron scattering is a premier technique for the characterization of soft matter systems due to the unique interaction of neutrons with atomic nuclei. This interaction is isotope-dependent, most notably between hydrogen and its heavier isotope, deuterium (B1214612). This difference allows for a powerful technique known as contrast variation, where selective deuteration of components within a sample can highlight or mask certain structures, providing unparalleled detail about their size, shape, and arrangement.

Small-Angle Neutron Scattering (SANS) for Microstructural Determination

Small-Angle Neutron Scattering (SANS) is an essential tool for examining the structure of materials on a length scale of approximately 1 to 100 nanometers. In the context of surfactant science, SANS is extensively used to determine the size, shape, and aggregation number of micelles, which are self-assembled structures formed by surfactants in solution.

The utility of SANS is significantly enhanced through the use of contrast matching. By strategically mixing hydrogenated (normal) and deuterated solvents (e.g., H₂O and D₂O), the solvent's scattering length density (SLD) can be adjusted to match that of a specific component in a complex system. This effectively renders that component "invisible" to the neutrons, allowing for the unambiguous characterization of the remaining structures.

The use of a selectively deuterated surfactant like Triethyleneglycol Monolauryl Ether-d25 (d25-C12E3) is pivotal in this approach. The "d25" designation indicates that the 25 hydrogen atoms on the lauryl (C12) tail are replaced with deuterium. This isotopic substitution significantly alters the neutron scattering length of the hydrophobic tail. In a mixed micelle system or a formulation containing multiple components, using d25-C12E3 allows researchers to isolate the scattering contribution from other components by matching the SLD of the deuterated surfactant to that of the solvent.

For instance, in a study of drug encapsulation within micelles, deuterating the surfactant and matching its SLD to the solvent would allow the SANS experiment to exclusively probe the structure and location of the encapsulated drug molecule.

SANS data provides detailed information about the morphology of surfactant aggregates. By analyzing the scattering intensity as a function of the scattering vector (q), researchers can model the data to determine key parameters of the micelles.

Table 1: Hypothetical SANS Data Analysis for d25-C12E3 Micelles in D₂O

| Parameter | Value | Description |

| Aggregation Number (Nagg) | 80 - 120 | The number of surfactant molecules per micelle. |

| Micelle Core Radius (Rcore) | 1.5 - 2.0 nm | The radius of the hydrophobic core formed by the d25-lauryl chains. |

| Shell Thickness (Tshell) | 1.0 - 1.5 nm | The thickness of the hydrated triethylene glycol headgroup region. |

| Shape | Ellipsoidal | The overall shape of the micelle, often slightly elongated. |

This table is illustrative and based on typical values for similar non-ionic surfactants. Actual values would be determined from experimental data.

The deuteration of the lauryl tail in d25-C12E3 would provide a strong contrast against a hydrogenated solvent, enabling precise determination of the core dimensions. Conversely, in a D₂O-based solvent, the contrast between the deuterated core and the solvent would be different from that of the hydrogenated headgroup, allowing for a detailed core-shell structural analysis.

Neutron Reflectometry (NR) for Interfacial Structure and Dynamics

Neutron Reflectometry (NR) is a surface-sensitive technique that provides detailed information about the structure of thin films and interfaces. By measuring the reflectivity of a neutron beam from a flat surface as a function of the angle of incidence, one can determine the scattering length density profile perpendicular to the interface with sub-nanometer resolution.

NR is particularly powerful for determining the composition and thickness of adsorbed layers at solid-liquid or air-liquid interfaces. The use of deuterated molecules like this compound is crucial for creating the necessary contrast to distinguish the adsorbed surfactant layer from the bulk solvent and the substrate.

For example, in studying the adsorption of d25-C12E3 from an aqueous solution onto a silicon wafer, the high scattering length density of the deuterated lauryl tails would create a distinct layer profile in the NR data. This allows for the precise determination of the adsorbed amount, the thickness of the adsorbed layer, and the orientation of the surfactant molecules at the interface.

NR is an invaluable tool for investigating how different components arrange themselves within a thin film or at an interface. In a mixed surfactant system, selective deuteration can reveal the relative distribution of each surfactant at the interface.

Consider a thin film composed of a mixture of hydrogenated and deuterated Triethyleneglycol Monolauryl Ether. By performing NR measurements with different solvent contrasts (e.g., in H₂O, D₂O, and a mixture that matches the SLD of one of the components), it is possible to determine the individual concentration profiles of each surfactant as a function of depth. This can reveal phenomena such as preferential adsorption of one component at the interface or the formation of distinct layers within the film.

Table 2: Illustrative Neutron Reflectometry Parameters for a d25-C12E3 Monolayer at the Air-Water Interface

| Parameter | Value | Description |

| Area per Molecule (A) | 35 - 50 Ų | The average area occupied by a single surfactant molecule at the interface. |

| Alkyl Chain Thickness (dtail) | 1.2 - 1.6 nm | The thickness of the deuterated lauryl tail region. |

| Headgroup Thickness (dhead) | 0.8 - 1.2 nm | The thickness of the triethylene glycol headgroup region. |

| Surface Excess (Γ) | 3.0 - 4.5 x 10-6 mol/m² | The concentration of surfactant at the interface in excess of the bulk concentration. |

This table presents hypothetical data based on studies of similar non-ionic surfactants. Precise values are obtained through fitting experimental NR data.

Complementary Characterization Techniques

While neutron-based techniques provide invaluable structural information, a comprehensive understanding of self-assembled surfactant systems often requires the use of complementary characterization methods.

Ion beam analysis techniques, such as Nuclear Reaction Analysis (NRA), offer a powerful means to determine the depth distribution of specific elements or isotopes within a material. For samples containing this compound, NRA can be used to precisely measure the concentration profile of deuterium near the surface. This is particularly useful for studying the penetration and distribution of the deuterated surfactant into polymer films or other soft matter systems. The high sensitivity of NRA to deuterium allows for quantitative analysis of the surfactant's distribution on a nanometer scale.

Confocal fluorescence microscopy is a valuable tool for visualizing the morphology of self-assembled structures, such as micelles, vesicles, or liquid crystalline phases, formed by surfactants. Although this compound itself is not fluorescent, it can be used in conjunction with fluorescent probes that preferentially partition into the hydrophobic or hydrophilic domains of the surfactant aggregates. By observing the spatial distribution of the fluorescence, researchers can gain insights into the size, shape, and organization of these structures in situ. This technique provides a direct visual confirmation of the structures inferred from scattering data.

Conclusion

Behavior at Liquid-Air and Solid-Liquid Interfaces

The behavior of Triethyleneglycol Monolauryl Ether at interfaces is fundamental to its function as a surfactant. The deuterated form, this compound, is particularly valuable for probing these interfaces with neutron-based techniques, which can elucidate the structure with sub-nanometer resolution.

At the air-water interface, Triethyleneglycol Monolauryl Ether molecules arrange themselves to form a monomolecular layer, with the hydrophilic triethylene glycol headgroups immersed in the aqueous phase and the hydrophobic lauryl chains extending into the air. Neutron reflectometry studies on the non-deuterated analogue provide detailed insights into the structure of these monolayers. The use of deuterated water (D2O) as the subphase, in combination with either the deuterated or non-deuterated surfactant, allows for contrast variation that can resolve the distribution of the head and tail groups perpendicular to the interface.

Research has shown that the thickness of the adsorbed layer of similar non-ionic surfactants is in good agreement with theoretical models. For instance, molecular dynamics simulations of diethylene glycol monododecyl ether (C12E2) at its critical micelle concentration show a distinct layering of the head and tail groups at the air-water interface. Such studies, corroborated by neutron reflection data, are critical for understanding the packing and conformation of the surfactant molecules in the monolayer. The area per molecule is a key parameter determined in these studies, which influences the density and ordering of the alkyl chains.

| Parameter | Value |

|---|---|

| Surface Coverage | 34 Ų/molecule |

| Adsorbed Layer Thickness | Consistent with neutron reflection data |

The kinetics of surfactant adsorption and desorption at interfaces are crucial for many dynamic processes, such as foaming, emulsification, and wetting. The study of these kinetics involves monitoring the change in surface or interfacial tension over time. For non-ionic surfactants like C12E8, the adsorption process is often found to be a mix of diffusion-controlled and kinetic-controlled mechanisms. At dilute concentrations, the rate of adsorption is primarily limited by the diffusion of surfactant molecules from the bulk solution to the interface. As the bulk concentration increases, the process becomes more influenced by the energy barrier for adsorption and desorption at the interface itself.

Video-enhanced pendant bubble tensiometry is a common technique used to measure the dynamic surface tension and thereby deduce the kinetic rate constants of adsorption and desorption. Studies on C12E8 have confirmed that the kinetic rate constants obtained from desorption experiments are consistent with those from adsorption studies, validating the mixed diffusion-kinetic control model.

| Concentration Range | Controlling Mechanism |

|---|---|

| Dilute | Diffusion Control |

| Elevated | Mixed Diffusion-Kinetic Control |

Aqueous Self-Assembly of this compound

In aqueous solutions, above a certain concentration, surfactant molecules self-assemble into aggregates known as micelles. The use of this compound is particularly advantageous for studying the structure of these micelles using SANS, as the deuterated chains provide strong contrast against a non-deuterated solvent.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. The CMC can be determined by observing the abrupt change in various physical properties of the solution, such as surface tension, conductivity, or light scattering, as a function of surfactant concentration. For non-ionic surfactants like Triethyleneglycol Monolauryl Ether, the CMC is influenced by factors such as temperature and the presence of additives.

| Surfactant | Temperature (°C) | CMC (mM) |

|---|---|---|

| C12E4 | 25 | ~0.07 |

| C12E6 | 25 | ~0.09 |

| C12E8 | 25 | ~0.1 |

Depending on the conditions, such as surfactant concentration, temperature, and the presence of salts or other additives, the micelles formed by Triethyleneglycol Monolauryl Ether can adopt various shapes, from spherical to ellipsoidal, and even elongated, flexible structures known as wormlike micelles. These wormlike micelles can entangle to form a transient network, imparting viscoelastic properties to the solution.

Small-angle neutron scattering (SANS) is a powerful technique for determining the size, shape, and aggregation number of micelles. By using this compound and varying the D2O/H2O ratio of the solvent, one can use contrast matching to selectively observe the hydrophobic core or the hydrophilic corona of the micelles. This allows for a detailed characterization of the micellar structure. For instance, SANS studies on similar systems have revealed transitions from spherical to wormlike micelles upon changes in temperature or the addition of co-solutes.

The self-assembly behavior of Triethyleneglycol Monolauryl Ether is sensitive to the presence of co-solutes and changes in environmental conditions like temperature. For example, the addition of certain salts can screen the electrostatic repulsion between headgroups (even in non-ionic surfactants, due to hydration effects), promoting the growth of micelles into larger, elongated structures. Similarly, temperature can affect the hydration of the ethylene (B1197577) oxide headgroups, which in turn influences the effective headgroup size and the preferred curvature of the micellar interface. For many non-ionic surfactants, an increase in temperature leads to dehydration of the headgroup, favoring the formation of larger aggregates and potentially leading to a phase separation at the cloud point.

The addition of co-solvents, such as alcohols or glycols, can also significantly alter the micellization process. These co-solvents can partition between the bulk solution and the micelles, affecting the CMC and the size and shape of the aggregates. For instance, some co-solvents can increase the CMC by improving the solubility of the surfactant monomers in the bulk phase, while others may incorporate into the micelles and promote their growth. researchgate.net

Interactions with Model Biological Systems (e.g., Lipid Bilayers)

The study of this compound in the context of interfacial and colloidal science frequently involves its interaction with model biological systems, particularly lipid bilayers. These models serve as simplified mimics of cell membranes, allowing for detailed investigation into the fundamental physicochemical forces that govern surfactant-membrane interactions. The deuteration of the lauryl chain (d25) makes this molecule particularly valuable for techniques like neutron scattering, which can provide high-resolution structural information.

Surfactant-Induced Structural Changes in Multilamellar Phases

When introduced to multilamellar phases of lipids, such as those formed by phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), this compound can induce significant structural perturbations without necessarily causing a complete breakdown of the layered structure. nih.gov As a non-ionic surfactant, its interactions are primarily driven by hydrophobic and steric effects rather than electrostatic forces.

Detailed research findings indicate that the headgroup-to-headgroup spacing (Dhh) of the lipid bilayer tends to decrease with higher surfactant concentrations. nih.gov This suggests that the insertion of the surfactant molecules among the lipid acyl chains introduces disorder, causing the hydrophobic core to thin. nih.gov Concurrently, the thickness of the interlamellar water layer (Dw) may also decrease, a phenomenon consistent with a "drying" effect mediated by the surfactant. nih.gov However, trends in water layer thickness can be highly variable depending on the specific lipid and surfactant involved. nih.gov

These structural modulations can be summarized in the following table, which illustrates the general trends observed upon increasing the molar ratio of a non-ionic surfactant like Triethyleneglycol Monolauryl Ether within a phospholipid multilamellar phase.

Table 1: Effect of Non-ionic Surfactant Concentration on Multilamellar Phase Structural Parameters

| Surfactant Molar Ratio | Lamellar Spacing (D) | Headgroup-to-Headgroup Distance (Dhh) | Interlamellar Water Layer Thickness (Dw) |

|---|---|---|---|

| Low | Decreases | Decreases | Variable/Decreases |

| Medium | Further Decreases | Further Decreases | Variable/Decreases |

The partitioning of these non-ionic surfactants between the bulk aqueous phase and the lipid membrane is a key factor in their effect on the gel-to-liquid-crystalline phase transition. nih.gov By inserting into the bilayer, they can disrupt the ordered packing of the lipid acyl chains, typically leading to a depression of the main phase transition temperature (Tm). nih.gov

Morphological Studies of Myelin Figures and Related Lyotropic Structures

Triethyleneglycol Monolauryl Ether is a well-studied compound in the formation of lyotropic liquid crystal structures, particularly myelin figures. acs.org Myelin figures are long, cylindrical, multilamellar tubes that grow from the surface of a lamellar phase when it comes into contact with excess water. acs.org They are named for their resemblance to the myelin sheaths that insulate nerve cells.

The formation and growth of these structures are driven by a combination of factors, including water penetration, osmotic stress, and the bending elasticity of the surfactant-lipid bilayers. researchgate.net Studies using optical and confocal microscopy on analogous systems (like C12E3, the non-deuterated form of Triethyleneglycol Monolauryl Ether) have provided quantitative data on the morphology and growth dynamics of these structures. acs.org

Upon hydration, the surfactant lamellar phase exhibits interface instabilities, leading to the growth of these multi-bilayer tubules into the aqueous phase. acs.org The growth rate and dimensions of the myelin figures can be systematically studied. Research has shown that primary myelin tubes tend to grow faster than secondary ones that may emerge later from defects in the stacked bilayers. acs.org The growth is often characterized by a linear increase in length over time, while the diameter remains relatively constant. researchgate.net

The morphology of these structures can be quite diverse. A combination of polarized light and confocal fluorescence microscopy can reveal different cross-sectional configurations and the orientation of the amphiphilic molecules within the multilamellar walls of the tubes. acs.org

Table 2: Morphological Characteristics of Myelin Figures in Surfactant-Water Systems

| Characteristic | Description | Typical Observation |

|---|---|---|

| Shape | Long, cylindrical multi-bilayer tubules | Generally uniform diameter along the length |

| Growth Dynamics | Extension from the lamellar phase into excess water | Linear growth in length over time |

| Cross-Section | Concentric layers of bilayers | Can show variations depending on growth origin (e.g., from preformed multilamellar regions vs. defects) acs.org |

| Molecular Orientation | Alignment of surfactant molecules within the layers | Tangential to the cylindrical surface |

These studies are crucial for understanding the fundamental principles of lipid polymorphism and self-assembly, which are vital for the structure and function of biological membranes. acs.org The controlled formation of these lyotropic structures using surfactants like this compound provides a powerful model system for investigating membrane fusion, fission, and budding processes.

Research in Polymer and Soft Matter Composite Systems

Triethyleneglycol Monolauryl Ether-d25 as an Additive in Polymer Films

The incorporation of surfactants like this compound into polymer films is a key area of research for modifying the physical and chemical properties of these materials. The deuterated nature of this specific surfactant allows for advanced analytical techniques, such as neutron reflectometry and ion beam analysis, to precisely track its distribution and behavior within the polymer matrix. worktribe.comwikipedia.orgresearchgate.net

Studies on thin films of polyvinyl alcohol (PVA) have revealed significant surface and interfacial segregation of deuterated non-ionic surfactants that are structurally similar to this compound. In binary films composed of only PVA and the surfactant, there is clear evidence of the surfactant migrating to both the air-polymer and polymer-substrate interfaces. worktribe.comresearchgate.netacs.org This segregation is driven by the surface energy differences between the polymer and the surfactant.

Neutron reflectometry data has been instrumental in quantifying the distribution of these surfactants. acs.orgnih.gov For instance, in a study using a deuterated pentaethylene glycol monododecyl ether (d25-C12E5), a distinct monolayer of the surfactant was observed at the film's surface, with the remainder of the surfactant being homogeneously dispersed throughout the bulk of the PVA film. nih.gov The formation of this surface layer is a spontaneous process that can significantly alter the surface properties of the polymer film. acs.org

Table 1: Distribution of Deuterated Surfactant in PVA Films

| Film Composition | Surfactant Location | Distribution Profile |

|---|---|---|

| PVA + d25-C12E5 (Binary) | Surface and Interface | Clear segregation with monolayer formation at the surface. worktribe.comresearchgate.net |

This table is generated based on findings for structurally similar deuterated non-ionic surfactants.

The introduction of co-additives, particularly plasticizers like glycerol (B35011), has a profound and often unexpected impact on the distribution of surfactants within PVA films. worktribe.comacs.org Research has shown that the presence of glycerol can systematically decrease the surface activity of non-ionic deuterated surfactants. worktribe.comresearchgate.net As the concentration of glycerol in the PVA film increases, the tendency for the surfactant to segregate to the surface is reduced. worktribe.comacs.org

This behavior is attributed to the complex interactions between the polymer, surfactant, and plasticizer. Glycerol, being a small molecule, can increase the free volume within the polymer matrix, which may alter the thermodynamic driving forces for surfactant migration. researchgate.net The synergistic effect between the plasticizer and the surfactant can lead to a more uniform distribution of the surfactant throughout the bulk of the film, behaving as if a larger amount of plasticizer were present. researchgate.net

Table 2: Effect of Glycerol on Deuterated Surfactant (d25-C12E5) Surface Activity in PVA Films

| Glycerol Mass Fraction | Surfactant Surface Activity |

|---|

This table is generated based on findings for structurally similar deuterated non-ionic surfactants.

The segregation of surfactants like this compound to the surface and interfaces of polymer films directly modifies their properties. The formation of a surfactant monolayer at the air-polymer interface can significantly alter the surface energy, leading to changes in wettability and adhesion characteristics. worktribe.comresearchgate.net

The presence of the surfactant at the surface can also influence the interaction of the polymer film with its environment. For example, in applications such as coatings or packaging, a surfactant-rich surface can affect properties like friction, biocompatibility, and the adsorption of other molecules. The ability to control the extent of surfactant segregation through the use of co-additives like plasticizers offers a powerful tool for tailoring the surface properties of polymer films for specific applications. worktribe.comacs.orgresearchgate.net

Integration and Functionalization within Poly(ethylene oxide) (PEO) and Poly(ethylene glycol) (PEG) Systems

Poly(ethylene oxide) (PEO) and Poly(ethylene glycol) (PEG) are versatile, water-soluble polymers widely used in biomedical and industrial applications due to their biocompatibility and hydrophilicity. sigmaaldrich.com The incorporation of ethylene (B1197577) glycol ethers, such as this compound, into these systems allows for the creation of functional polymer architectures with tailored properties.

Crosslinked networks of PEG and PEO are often synthesized to control properties like swelling behavior, mechanical strength, and diffusion characteristics. researchgate.netmdpi.comrsc.org Various synthetic strategies can be employed to create these networks. One common method involves the reaction of multi-functional monomers with α,ω-bifunctional monomers. For instance, network polymers can be synthesized through addition reactions between multi-functional amines and poly(ethylene glycol) diglycidyl ether. mdpi.com

Another approach is the photoinitiated thiol-ene click chemistry, where mixtures of thiols and vinyl ethers, such as tri(ethylene glycol)divinyl ether, are crosslinked. researchgate.net The crosslink density of these networks can be precisely controlled by adjusting the ratio of the monomers. researchgate.net The incorporation of ethylene glycol ethers within these networks can influence their hydrophilicity and their interaction with other molecules.

Block copolymers containing PEG or PEO segments are of significant interest for creating self-assembling materials and for drug delivery applications. nih.gov These amphiphilic block copolymers can be synthesized by combining a hydrophobic polymer block with a hydrophilic PEG or PEO block. nih.gov For example, a new class of amphiphilic block copolymers has been created by combining polylactic acid (PLA) with a polymer composed of oligo ethylene glycol chains. nih.gov

The synthesis of these block copolymers can be achieved through various polymerization techniques. The resulting materials can self-assemble into nanoparticles in aqueous solutions, with a hydrophobic core for encapsulating active molecules and a hydrophilic PEG shell that provides stability. nih.gov The inclusion of ethylene glycol ether moieties can further tailor the properties of these copolymers, such as their lower critical solution temperature (LCST), which is relevant for temperature-responsive systems. nih.gov

Development of Novel Hybrid Materials (e.g., carbohydrate/oligoethylene oxide surfactants)

This compound serves as a crucial reagent in the synthesis of hybrid carbohydrate/oligoethylene oxide surfactants. coompo.com These hybrid surfactants are a class of amphiphiles that combine the biocompatibility and unique self-assembly properties of carbohydrates with the versatile and well-understood behavior of oligoethylene oxides.

Detailed Research Findings:

Research in this area focuses on creating novel surfactant architectures with tunable properties for a range of applications, including drug delivery, personal care products, and advanced materials. The general approach involves covalently linking a carbohydrate headgroup to a hydrophobic tail that incorporates an oligoethylene oxide spacer.

While specific studies detailing the use of this compound are not prevalent in the public domain, its role as a labeled building block is critical for understanding the structure-property relationships in these complex systems. By using the deuterated form, researchers can employ techniques like neutron scattering and specialized NMR to probe the spatial arrangement and dynamics of the different components within the self-assembled structures (e.g., micelles, vesicles, or liquid crystals).

For instance, in a hypothetical study, a glucose headgroup could be attached to the hydroxyl group of this compound. The resulting hybrid surfactant would have a deuterated tail, allowing for detailed investigation of the hydrophobic core of the micelles it forms in aqueous solution using Small-Angle Neutron Scattering (SANS).

Table 3: Potential Research Parameters for Hybrid Surfactant Systems

| Research Parameter | Investigative Technique | Role of Deuteration |

| Micelle Core Structure | Small-Angle Neutron Scattering (SANS) | Provides contrast to study the size, shape, and aggregation number of the deuterated hydrophobic core. |

| Interfacial Water Dynamics | NMR Spectroscopy (e.g., Overhauser Effect) | Simplifies spectra to allow for the study of water molecules interacting with the hydrophilic carbohydrate and oligoethylene oxide groups. |

| Surfactant Adsorption at Interfaces | Neutron Reflectometry | Enables the determination of the thickness and composition of the adsorbed surfactant layer at a solid-liquid or air-liquid interface. |

The development of these hybrid materials is a burgeoning field, and the use of isotopically labeled precursors like this compound is instrumental in providing the detailed molecular-level understanding necessary to design the next generation of advanced functional materials.

Mechanistic and Theoretical Studies of Deuterated Surfactants

Elucidation of Molecular Conformation and Dynamics within Self-Assembled Architectures

Deuterium (B1214612) labeling of surfactants is particularly advantageous for studies employing techniques like Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide granular insights into the structure and dynamics of self-assembled architectures such as micelles, vesicles, and adsorbed layers.

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the size, shape, and aggregation number of surfactant micelles in solution. The significant difference in the neutron scattering length of deuterium compared to hydrogen allows for contrast variation studies. By selectively deuterating either the surfactant, the solvent, or specific parts of the surfactant molecule, different components of a self-assembled system can be made "visible" or "invisible" to neutrons. This approach has been widely used to study non-ionic surfactants structurally similar to Triethyleneglycol Monolauryl Ether.

For instance, SANS studies on alcohol ethoxylates (CnEm) in heavy water (D₂O) have provided detailed information on micellar structures. By fitting the scattering data to geometric models, such as core-shell ellipsoidal models, key structural parameters can be extracted.

| Surfactant | Temperature (°C) | Micelle Shape | Longer Axis (nm) | Reference |

|---|---|---|---|---|

| C14E7 | 10 | Ellipsoidal | 15.0 | libretexts.org |

| C14E7 | 35 | Ellipsoidal | 49.5 | libretexts.org |

| C10E7 | 10 | Ellipsoidal | 7.5 | libretexts.org |

| C10E7 | 35 | Ellipsoidal | 12.0 | libretexts.org |

| Triton X-100 | Not Specified | Oblate Ellipsoid | Not Specified | uoregon.edu |

Deuterium (²H) NMR spectroscopy is another powerful tool for probing the dynamics and local order of deuterated surfactants within self-assembled structures. Since the deuterium nucleus possesses a quadrupole moment, its NMR signal is highly sensitive to the local electronic environment and molecular motion. By selectively deuterating specific positions on the surfactant's alkyl chain or ethylene (B1197577) oxide headgroup, one can obtain site-specific information about conformational order and mobility.

Studies on selectively deuterated dodecyl penta(ethylene oxide) (C12E5) have compared the molecular order in different aggregate types, including micelles and lamellar phases. These experiments reveal profiles of the relative order parameter along the surfactant chain, providing insights into the curvature of the aggregates and the motional freedom of different parts of the molecule. kyoto-u.ac.jp

Kinetic Isotope Effect Studies for Reaction Mechanism Determination in Surfactant Systems

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by examining the change in reaction rate upon isotopic substitution. libretexts.orgwikipedia.org The substitution of hydrogen with deuterium can lead to a primary KIE if the C-H bond is broken in the rate-determining step, or a secondary KIE if the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.orgwikipedia.org While the use of deuterated solvents to probe micellar-catalyzed reactions is documented, the application of deuterated surfactants to understand reaction mechanisms within these systems is a more specialized area.

In the context of a reaction occurring within a micelle, a deuterated surfactant could be used to probe:

The role of the surfactant in transition state stabilization: A secondary KIE could indicate changes in hybridization or steric environment at a particular position on the surfactant molecule during the transition state of the catalyzed reaction.

The mechanism of surfactant degradation: If the reaction conditions lead to the degradation of the surfactant, a primary KIE would be observed if the cleavage of a C-D bond is the rate-limiting step.

While direct studies utilizing Triethyleneglycol Monolauryl Ether-d25 for KIE-based mechanistic elucidation are not widely reported in the literature, the principles of KIE provide a robust framework for such investigations. For example, in the micellar-catalyzed hydrolysis of esters, a well-studied class of reactions, a deuterated surfactant could help to differentiate between various proposed catalytic mechanisms.

| KIE Type | Scenario | Potential Mechanistic Insight | Reference |

|---|---|---|---|

| Primary | Surfactant degradation during a catalyzed reaction. | Identifies the rate-determining step of the degradation pathway. | libretexts.org |

| Secondary | Change in surfactant conformation during substrate binding or transition state formation. | Probes the steric and electronic environment of the surfactant in the catalytic process. | kyoto-u.ac.jpwikipedia.org |

| Secondary | Reaction catalyzed at the micellar interface. | Elucidates the role of specific surfactant segments in stabilizing the transition state. | kyoto-u.ac.jp |

Computational Modeling and Simulation Approaches for Molecular and Supramolecular Behavior

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the behavior of surfactants at the molecular and supramolecular levels. These methods complement experimental techniques by providing a dynamic, atomistic view of self-assembly processes and interfacial phenomena.

MD simulations can model the spontaneous aggregation of surfactants into micelles and other structures, providing insights into the thermodynamics and kinetics of these processes. By simulating systems containing deuterated surfactants, one can, in principle, calculate properties that are directly comparable to experimental data from techniques like NMR and SANS. For non-ionic surfactants like alcohol ethoxylates, MD simulations have been used to study:

The structure of monolayers at oil-water interfaces: These simulations reveal details about the packing of surfactant molecules, the penetration of water and oil into the surfactant layer, and the conformation of the surfactant chains.

The self-assembly process in emulsion systems: Multiscale simulations, combining all-atom and coarse-grained models, can elucidate how factors like chain length and branching affect the stability of emulsions. nih.gov

The partitioning of molecules between the aqueous and micellar phases: This is crucial for understanding how micelles solubilize hydrophobic substances.

Theoretical models are also employed to describe the thermodynamics of supramolecular polymerization and self-assembly. These models can rationalize phenomena such as chiral amplification in self-assembling systems and the effects of surfactant and oil chemical structures on the stability of microemulsions. epfl.ch The use of deuterated surfactants in experiments provides crucial data for validating and refining these theoretical models, leading to a more predictive understanding of supramolecular behavior.

Computational approaches such as Density Functional Theory (DFT) can be used to calculate properties like NMR chemical shifts. By comparing calculated shifts for different conformations of a deuterated surfactant with experimental spectra, it is possible to gain a more detailed picture of the average molecular conformation in a given environment.

Emerging Research Frontiers and Interdisciplinary Applications

Advanced Applications in Targeted Molecular Probes and Functional Linkers (e.g., PROTACs)

The non-deuterated form of the compound, Triethylene glycol monododecyl ether, is recognized as a polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are innovative therapeutic molecules designed to selectively degrade target proteins within cells by hijacking the intracellular ubiquitin-proteasome system. They consist of two distinct ligands connected by a chemical linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.

The linker component, for which molecules like Triethyleneglycol Monolauryl Ether are used, is critical to the PROTAC's function. The PEG portion of the linker imparts several advantageous properties that are essential for the efficacy of the resulting therapeutic agent. These properties are summarized in the table below.

| Property Imparted by PEG Linker | Description | Reference |

|---|---|---|

| Enhanced Solubility | Increases the solubility of hydrophobic molecules in aqueous solutions, which is crucial for drug administration and distribution. | |

| Improved Stability | Protects the conjugated molecule from enzymatic degradation, extending its functional lifetime in biological systems. | |

| Increased Bioavailability | Improves the distribution and reduces the clearance rate of the molecule, allowing for more effective target engagement. | |

| Reduced Immunogenicity | The biocompatible nature of PEG can shield the PROTAC from the host's immune system, preventing an adverse immune response. |

The specific introduction of a deuterated lauryl chain, creating Triethyleneglycol Monolauryl Ether-d25, represents a sophisticated strategy for metabolic stabilization. The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This can slow down metabolic pathways that involve C-H bond cleavage, potentially enhancing the pharmacokinetic profile of the final PROTAC molecule. This makes the deuterated linker a valuable tool for researchers developing more robust and durable targeted molecular probes.

Development of New Deuterated Surfactant Architectures for Specialized Research Needs

The utility of deuterated surfactants in biophysical research has driven the need for new and custom-designed molecular architectures to answer specific scientific questions. The synthesis of a molecule like this compound is a complex and often costly process, highlighting the specialized nature of this field.

The development process for novel deuterated surfactants typically involves several key stages:

Literature Review and Route Scoping: Synthetic chemists first search for established methods to create the non-deuterated (protonated) version of the molecule.

Route Adaptation for Deuteration: The established synthesis is then adapted to incorporate deuterium. This can be achieved by using deuterated starting materials or solvents, or by identifying a step where hydrogen atoms can be directly exchanged for deuterium.

Protonated Synthesis Trial: The synthetic route is often tested first using standard hydrogen-containing reagents to ensure its viability before committing expensive deuterated materials.

Step-wise Deuterated Synthesis: In many cases, a direct adaptation is not possible, and alternative multi-step routes must be designed to build the molecule with deuterium atoms in the desired positions.

This bespoke synthesis allows for the creation of surfactant architectures tailored for specific experimental needs. For instance, researchers may require surfactants with varying deuterated chain lengths or different polar head groups to optimize the stability of a particular membrane protein or to achieve a specific contrast profile in a neutron scattering experiment. Facilities that specialize in chemical deuteration often support proposals from the wider scientific community to produce these custom molecules for advanced research applications.

Interdisciplinary Research in Structural Biology and Membrane Mimetic Systems

Deuterated surfactants are indispensable tools in structural biology, particularly for studying the structure and function of integral membrane proteins. These proteins, which are often targets for pharmaceutical drugs, are notoriously difficult to study because they must be removed from their native cell membrane environment. This compound serves as a membrane mimetic, forming micelles that solubilize and stabilize membrane proteins in aqueous solutions, allowing for their analysis with sophisticated biophysical techniques.

The key advantage of using a deuterated surfactant is the ability to manipulate its visibility in specific analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS).

In solution-state NMR spectroscopy , the numerous hydrogen atoms on a standard surfactant molecule create strong signals that can obscure the signals from the protein of interest. By replacing these hydrogen atoms with deuterium, as in this compound, the interfering signals from the detergent micelle are effectively eliminated. This results in cleaner, higher-resolution spectra of the membrane protein, enabling a more detailed structural analysis.

In Small-Angle Neutron Scattering (SANS) , researchers study the structure of macromolecules by analyzing how they scatter a beam of neutrons. Because hydrogen and deuterium scatter neutrons very differently, isotopic labeling is a powerful tool. The "contrast variation" technique relies on using deuterated components to make parts of a molecular complex effectively "invisible" to the neutron beam. For example, by using a deuterated surfactant like this compound and placing the sample in a specific mixture of normal (H₂O) and heavy (D₂O) water, it is possible to "match out" the scattering from the detergent micelle. This allows researchers to isolate the scattering signal from the protein alone, providing unambiguous information about its shape and size within the micelle.

| Technique | Challenge with Standard (Protonated) Surfactants | Advantage of Using Deuterated Surfactants (e.g., this compound) | Reference |

|---|---|---|---|

| Solution-State NMR | Strong proton signals from the surfactant overwhelm or overlap with the signals from the membrane protein, reducing spectral quality. | Eliminates interfering proton signals, leading to higher resolution and sensitivity in the protein's NMR spectrum. | |

| Small-Angle Neutron Scattering (SANS) | Scattering data represents a complex average of the protein and the surrounding surfactant micelle, making it difficult to analyze the protein's structure alone. | Enables contrast variation methods to make the surfactant micelle "invisible" to neutrons, allowing for direct measurement of the protein's structure. |

The application of this compound in these areas highlights its crucial role in advancing our understanding of fundamental biological processes and in the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Triethyleneglycol Monolauryl Ether-d25 with high isotopic purity for surfactant studies?

- Methodological Answer : The synthesis involves deuteration of the ethylene glycol backbone and lauryl chain using deuterated precursors (e.g., deuterium oxide or deuterated alcohols). Isotopic scrambling must be minimized by controlling reaction conditions (temperature, catalyst selection). Post-synthesis purification via fractional distillation or preparative HPLC ensures removal of non-deuterated byproducts. Characterization via -NMR and mass spectrometry validates deuterium incorporation .

Q. Which analytical techniques are essential for verifying the structural and isotopic integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm deuterium distribution and molecular structure.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., ether linkages) and distinguishes deuterated C-D bonds from C-H .

- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic purity and detects impurities (e.g., residual lauryl alcohol) .

Q. How should researchers handle safety and stability considerations when working with this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidative degradation.

- Handling : Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure. Monitor vapor pressure (0.93 g/cm³) to prevent inhalation risks .

- Disposal : Follow hazardous waste protocols for deuterated organics, including neutralization before incineration .

Advanced Research Questions

Q. How does deuteration affect the micellization behavior of this compound compared to its non-deuterated analog?

- Methodological Answer : Deuteration alters hydrophobic interactions due to isotopic mass differences. Use dynamic light scattering (DLS) and surface tension measurements to compare critical micelle concentration (CMC). Note that deuterated surfactants may exhibit slightly lower CMC values (1–5% reduction) due to stronger hydrogen bonding in DO systems. Validate findings with neutron scattering for micelle core-shell structure analysis .

Q. What experimental strategies resolve contradictions in reported phase transition temperatures for this compound?

- Methodological Answer : Discrepancies often arise from impurities or inconsistent deuteration levels.

- Step 1 : Standardize synthesis protocols (e.g., ≥98% isotopic purity).

- Step 2 : Use differential scanning calorimetry (DSC) with controlled heating rates (1–5°C/min) to measure phase transitions.

- Step 3 : Cross-validate with variable-temperature -NMR to correlate thermal behavior with molecular mobility .

Q. How can this compound be applied in neutron reflectometry studies of lipid bilayer dynamics?

- Methodological Answer :

- Sample Preparation : Incorporate deuterated surfactant into lipid bilayers at 1–5 mol% to enhance neutron scattering contrast.

- Data Acquisition : Use time-resolved neutron reflectometry to track surfactant diffusion and membrane curvature changes.

- Analysis : Fit scattering data with models (e.g., Slab model) to quantify deuterium localization and bilayer thickness variations .

Q. What role does this compound play in polymer-surfactant interaction studies?

- Methodological Answer :

- System Design : Combine with deuterated polymers (e.g., poly(ethylene glycol)-d) to study coacervate formation via small-angle neutron scattering (SANS).

- Key Parameters : Measure binding constants using isothermal titration calorimetry (ITC) and monitor phase separation via turbidity assays.

- Advanced Applications : Investigate drug delivery systems by analyzing encapsulation efficiency of hydrophobic compounds in surfactant-polymer complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.